molecular formula C29H32N4O3S2 B12143673 4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12143673
M. Wt: 548.7 g/mol
InChI Key: VYZVAFJZKPHWBK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyridine-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • Thiazole-based drugs like sulfathiazole.
  • Pyridine-containing compounds like nicotinamide.
  • Sulfonyl-containing molecules like sulfonamides.

Uniqueness

What sets 4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline apart is its unique combination of functional groups and structural features. This uniqueness contributes to its potential versatility and effectiveness in various applications.

Properties

Molecular Formula

C29H32N4O3S2

Molecular Weight

548.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H32N4O3S2/c1-3-36-26-10-8-25(9-11-26)31-29-33(20-23-5-4-16-30-19-23)28(21-37-29)24-6-12-27(13-7-24)38(34,35)32-17-14-22(2)15-18-32/h4-13,16,19,21-22H,3,14-15,17-18,20H2,1-2H3

InChI Key

VYZVAFJZKPHWBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)CC5=CN=CC=C5

Origin of Product

United States

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